molecular formula C9H13NO2 B1454021 2-(5-Methylfuran-2-yl)morpholine CAS No. 1094752-65-4

2-(5-Methylfuran-2-yl)morpholine

Cat. No. B1454021
M. Wt: 167.2 g/mol
InChI Key: BHWYSQNTGGMCED-UHFFFAOYSA-N
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Description

“2-(5-Methylfuran-2-yl)morpholine” is a chemical compound with the molecular formula C9H13NO2 . It is a derivative of morpholine, a common motif in natural products and biologically relevant compounds .


Synthesis Analysis

The synthesis of morpholines, including “2-(5-Methylfuran-2-yl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of “2-(5-Methylfuran-2-yl)morpholine” consists of a morpholine ring attached to a 5-methylfuran ring . The molecular weight of this compound is 167.21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Methylfuran-2-yl)morpholine” include a molecular weight of 167.21 . The density is predicted to be 1.066±0.06 g/cm3, and the boiling point is predicted to be 266.0±35.0 °C .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Efficient Synthesis Methods : Morpholine derivatives, including those similar to "2-(5-Methylfuran-2-yl)morpholine", have been synthesized using efficient methods that could be applied in the development of pharmaceuticals and bioactive molecules. For instance, an efficient synthesis method for potent antimicrobials through morpholine derivatives has been established, highlighting their significance in medicinal chemistry (Kumar et al., 2007).

  • Designer Scaffolds in Heterocyclic Chemistry : Morpholine derivatives serve as "chemical multitalents", demonstrating their utility in synthesizing valuable heterocyclic building blocks for further chemical transformations (Pandey et al., 2012).

Medicinal Chemistry and Pharmacology

  • Antioxidant and Anti-inflammatory Properties : Certain morpholine derivatives exhibit significant inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production, and display anti-inflammatory properties, suggesting their potential in treating conditions like gout and inflammation (Šmelcerović et al., 2013).

  • Neurokinin-1 Receptor Antagonism : Research on morpholine derivatives includes the development of compounds with neurokinin-1 receptor antagonist properties, indicating their relevance in treating conditions like depression and emesis (Harrison et al., 2001).

properties

IUPAC Name

2-(5-methylfuran-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7-2-3-8(12-7)9-6-10-4-5-11-9/h2-3,9-10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWYSQNTGGMCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylfuran-2-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2-(5-Methylfuran-2-yl)morpholine

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